- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,
Cas no 946593-67-5 ((1S,3S)-3-Aminocyclopentanol)
(1S,3S)-3-Aminocyclopentanol Chemical and Physical Properties
Names and Identifiers
-
- (1S,3S)-3-Aminocyclopentanol
- (1S,3S)-3-aMinocyclopentan-1-ol
- (1S,3S)-1-Amino-3-hydroxycyclopentane
- (1S,3S)-3-AMINOCYCLOPENTA
- Trans-3-AMinocyclopentanol (HCl ForM)
- Cyclopentanol, 3-aMino-, (1S,3S)-
- (1S,3S)-3-Aminocyclopentanol (ACI)
- YHFYRVZIONNYSM-WHFBIAKZSA-N
- AKOS008901155
- (1S,3S)-3-Amino-cyclopentanol
- trans-3-amino-hydroxycyclopentane
- CS-0131617
- W10025
- trans-3-amino-cyclopentanol
- trans-3-hydroxycyclopentanamine
- 946593-67-5
- DTXSID00655110
- AS-77838
- MFCD11052499
- SCHEMBL1228005
-
- MDL: MFCD11052499
- Inchi: 1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
- InChI Key: YHFYRVZIONNYSM-WHFBIAKZSA-N
- SMILES: N[C@H]1CC[C@H](O)C1
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.084
- Boiling Point: 179 ºC
- Flash Point: 62 ºC
(1S,3S)-3-Aminocyclopentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109502-100mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM109502-250mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM109502-500mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM109502-1g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB286290-250 mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 250MG |
€1,818.10 | 2023-02-04 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10292-5g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 5g |
$1250 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935443-100mg |
(1S,3S)-3-Aminocyclopentan-1-ol |
946593-67-5 | 95% | 100mg |
¥1,125.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935443-250mg |
(1S,3S)-3-Aminocyclopentan-1-ol |
946593-67-5 | 95% | 250mg |
¥1,890.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935443-1g |
(1S,3S)-3-Aminocyclopentan-1-ol |
946593-67-5 | 95% | 1g |
¥3,870.00 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1095752-1g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 1g |
$550 | 2024-07-24 |
(1S,3S)-3-Aminocyclopentanol Production Method
Production Method 1
Production Method 2
- Cycloalkylamine substituted isoquinolone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 3
- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 892-898
(1S,3S)-3-Aminocyclopentanol Raw materials
(1S,3S)-3-Aminocyclopentanol Preparation Products
(1S,3S)-3-Aminocyclopentanol Suppliers
(1S,3S)-3-Aminocyclopentanol Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (1S,3S)-3-Aminocyclopentanol
Comprehensive Overview of (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5)
(1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This chiral molecule, characterized by its unique cyclopentane ring and amino group, has garnered considerable attention due to its potential in the development of novel therapeutic agents.
The chemical structure of (1S,3S)-3-Aminocyclopentanol is defined by its five-membered cyclopentane ring with an amino group attached to the third carbon atom. The chiral centers at the first and third carbon atoms confer specific stereochemical properties that are crucial for its biological activity. These properties make it an ideal candidate for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals where stereochemistry plays a critical role in efficacy and safety.
Recent advancements in synthetic methodologies have facilitated the efficient production of (1S,3S)-3-Aminocyclopentanol. Techniques such as asymmetric hydrogenation and chiral catalysis have been employed to achieve high enantiomeric excess (ee) values, ensuring the purity and consistency required for pharmaceutical applications. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel asymmetric hydrogenation protocol that achieved an ee value of over 99%, significantly improving the scalability and cost-effectiveness of the synthesis process.
In the realm of medicinal chemistry, (1S,3S)-3-Aminocyclopentanol has shown promise as a building block for various drug candidates. Its cyclopentane ring provides a rigid scaffold that can enhance the conformational stability and binding affinity of drug molecules. This is particularly advantageous in the design of inhibitors for specific enzymes or receptors. For example, researchers at the University of California, San Francisco, utilized (1S,3S)-3-Aminocyclopentanol to develop a series of potent inhibitors targeting protein kinases involved in cancer pathways. The resulting compounds exhibited high selectivity and efficacy in preclinical studies, highlighting the potential of this compound as a lead structure for further drug development.
Beyond its role as a synthetic intermediate, (1S,3S)-3-Aminocyclopentanol has also been explored for its direct biological activity. Studies have indicated that it possesses moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (1S,3S)-3-Aminocyclopentanol demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that further optimization could lead to the development of novel anti-inflammatory agents with improved therapeutic profiles.
The safety profile of (1S,3S)-3-Aminocyclopentanol is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity across various assays, including cytotoxicity and genotoxicity tests. This favorable safety profile makes it an attractive candidate for both preclinical and clinical research. Additionally, its solubility properties have been optimized through various functional group modifications, enhancing its bioavailability and pharmacokinetic characteristics.
In conclusion, (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable biological properties position it as a valuable tool for medicinal chemists and drug developers. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas, underscoring its importance in modern drug discovery efforts.
946593-67-5 ((1S,3S)-3-Aminocyclopentanol) Related Products
- 124555-33-5(trans-3-Aminocyclopentanol hydrochloride)
- 1110772-05-8((1R,3S)-3-Aminocyclopentanol)
- 946826-74-0((1R,3R)-3-aminocyclopentanol)
- 1284248-73-2(cis-3-aminocyclopentanol hydrochloride)
- 124555-42-6(cis 3-aminocyclopentanol)
- 1279032-31-3((1R,3S)-3-aminocyclopentanol;hydrochloride)
- 13725-38-7(3-Aminocyclopentanol)
- 167298-58-0(trans-3-Aminocyclopentanol)
- 1036260-18-0((1S,3R)-3-aminocyclopentanol)
- 1259436-59-3((1S,3R)-3-aminocyclopentanol;hydrochloride)